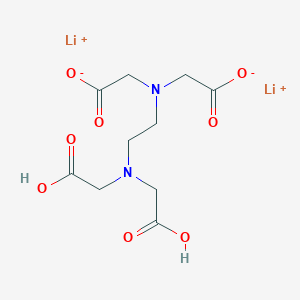

Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate is a chemical compound with the molecular formula C10H14Li2N2O8 . It is used in scientific research and has potential applications in diverse fields, including pharmaceuticals and catalysis.

Physical And Chemical Properties Analysis

The physical and chemical properties of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate include a molecular weight of 304.11 . Other specific properties such as boiling point and storage conditions are not provided in the search results.Scientific Research Applications

Phytoremediation

EDTA dilithium salt is used in phytoremediation , a process that uses plants to remove heavy metals from the soil . It improves the mobility and bioavailability of heavy metals in the soil, making it easier for plants to absorb and remove these contaminants . However, it’s important to note that the use of EDTA can affect soil properties, so it’s often used in combination with nitrogen–phosphorus–potassium fertilizer to mitigate potential negative effects .

Soil Physicochemical and Biological Properties

EDTA dilithium salt can affect various soil physicochemical and biological properties. For example, it can reduce the levels of pH, organic matter, calcium, potassium, magnesium, total fungi, and bacteria in the soil . On the other hand, it can improve microbial carbon and nitrogen as well as nitrate and ammonium contents .

Enzyme Catalysis

EDTA dilithium salt is used to eliminate inhibition of enzyme-catalyzed reactions due to traces of heavy metals . By binding to the heavy metals, it prevents them from interfering with the enzyme’s activity .

Laboratory Reagent

EDTA dilithium salt is often used as a laboratory reagent. For example, it’s used in molecular biology, biochemicals, solutions and reagents, biological buffers, DNA and RNA purification, inorganic salts, essential chemicals, and chelators .

Mechanism of Action

Target of Action

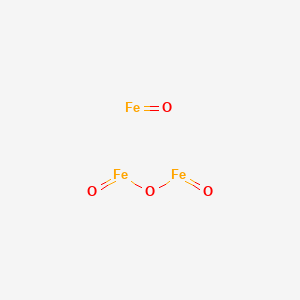

Ethylenediaminetetraacetic acid (EDTA) dilithium salt, also known as Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate, primarily targets metal ions . It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH .

Mode of Action

EDTA dilithium salt acts as a chelating agent , binding to metal ions to form stable chelates . It has a wide range of coordination properties and can form these stable chelates with almost all metal ions . This interaction with its targets results in the formation of water-soluble complexes, which can then be easily removed from the system .

Biochemical Pathways

The primary biochemical pathway affected by EDTA dilithium salt is the metalloproteinase pathway . Metalloproteinases are enzymes that require divalent cations for activity . By chelating these divalent cations, EDTA dilithium salt inhibits the activity of these enzymes .

Pharmacokinetics

It is known that edta and its salts are generally administered intravenously or intramuscularly .

Result of Action

The molecular and cellular effects of EDTA dilithium salt’s action primarily involve the removal of metal ions from the system . This can have various effects depending on the specific ions involved and the system in which it is used. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EDTA dilithium salt. For example, the pH of the environment can affect the stability of the chelates formed . Additionally, the presence of other ions in the environment can influence the compound’s action, as EDTA dilithium salt may preferentially bind to certain ions over others .

properties

IUPAC Name |

dilithium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Li/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSDRBIJHLVNSE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Li2N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932569 |

Source

|

| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate | |

CAS RN |

14531-56-7 |

Source

|

| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium N,N'-ethylenebis[N-(carboxymethyl)aminoacetate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)